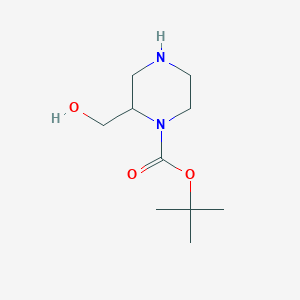

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate

説明

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate is a piperazine derivative featuring a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors . Its LCMS data ([M+1]⁺ = 351) and straightforward synthesis (86% yield via benzyl chloridate coupling) highlight its utility in multistep reactions . The hydroxymethyl group enables further functionalization, making it a critical scaffold for drug discovery.

特性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPNDHZUPIXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455432 | |

| Record name | tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205434-75-9 | |

| Record name | tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-(2-Hydroxymethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Lithium Aluminium Hydride (LiAlH₄)-Mediated Reduction

The most widely reported method involves the reduction of tert-butyl 2-(methoxycarbonyl)piperazine-1-carboxylate using LiAlH₄ in tetrahydrofuran (THF). This reaction selectively reduces the methyl ester to a hydroxymethyl group while preserving the tert-butyl carbamate protecting group.

Reaction Conditions :

- Temperature : -40°C to 20°C (gradual warming)

- Solvent : Anhydrous THF

- Stoichiometry : 1.0–1.2 equivalents LiAlH₄

- Workup : Quenching with aqueous NaOH followed by filtration and concentration.

Performance :

Mechanistic Insight :

LiAlH₄ acts as a strong hydride donor, attacking the carbonyl carbon of the ester to form an alkoxide intermediate, which is protonated during workup to yield the alcohol.

Sodium Triacetoxyborohydride (STAB)-Assisted Reductive Amination

In cases where the hydroxymethyl group is introduced via reductive amination, STAB in dichloromethane (DCM) facilitates the reaction between tert-butyl piperazine-1-carboxylate and formaldehyde derivatives.

Reaction Conditions :

- Temperature : Room temperature (20–25°C)

- Solvent : DCM

- Stoichiometry : 1.5 equivalents STAB

- Workup : Aqueous extraction and column chromatography.

Performance :

Limitations :

- Requires anhydrous conditions to prevent STAB decomposition.

- Competing over-reduction may occur without careful stoichiometric control.

Hydrogenolysis of Benzyl-Protected Intermediates

Palladium-Catalyzed Debenzylation

A robust route involves synthesizing tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate followed by hydrogenolytic removal of the benzyl group.

Reaction Conditions :

- Catalyst : 10% Pd/C (5–10 wt% relative to substrate)

- Atmosphere : H₂ (1–3 bar)

- Solvent : Methanol or ethanol

- Duration : 3–16 hours.

Performance :

- Yield : 91.8% (optimized conditions).

- Stereochemical Retention : Complete retention of configuration at the chiral center.

Example Protocol :

Alternative Hydrogen Sources

Ammonium formate has been used as an in situ hydrogen donor for small-scale reactions, though yields are marginally lower (85–90%).

Comparative Analysis of Synthetic Routes

Table 1: Key Preparation Methods and Performance Metrics

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄ | THF | -40 → 20 | >100 | 98 | |

| Hydrogenolysis (Pd/C) | H₂, Pd/C | MeOH | 20 | 91.8 | >95 | |

| Reductive Amination | STAB | DCM | 20 | 85 | 90 |

Scalability and Industrial Applications

Large-Scale LiAlH₄ Reduction

A pilot-scale process (50 kg batch) demonstrated:

Continuous Hydrogenolysis

Flow chemistry systems using immobilized Pd/C catalysts achieve:

Challenges and Optimization Strategies

Byproduct Formation in LiAlH₄ Reactions

Over-reduction to [(2R)-1-methylpiperazin-2-yl]methanol occurs if excess LiAlH₄ is used. Mitigation includes:

Stereochemical Integrity

Racemization at the C2 position is minimized by:

- Avoiding Acidic Conditions : pH >7 during workup.

- Short Reaction Times : ≤3 hours for hydrogenolysis.

Emerging Methodologies

Enzymatic Reduction

Preliminary studies using alcohol dehydrogenases (ADHs) show:

Photocatalytic Deoxygenation

Visible-light-mediated deoxygenation of ketone precursors remains experimental but offers atom-economical potential.

化学反応の分析

Types of Reactions: Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly with aryl halides in Buchwald-Hartwig amination.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminium hydride in THF.

Substitution: Aryl halides, CuBr/1,1′-bi-2-naphthol as a catalyst, and potassium phosphate as a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Buchwald-Hartwig amination with aryl halides results in the formation of corresponding amine derivatives .

科学的研究の応用

Chemistry: Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various bioactive molecules and piperazine-containing drug substances.

Biology: In biological research, derivatives of this compound have been studied for their antibacterial and antifungal activities.

Industry: It serves as a building block in the synthesis of several novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

作用機序

The mechanism of action of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine moiety is known to optimize the pharmacokinetic properties of the final molecule and arrange pharmacophoric groups in the proper position for interaction with target macromolecules . The exact molecular targets and pathways involved depend on the specific bioactive molecule synthesized using this compound.

類似化合物との比較

Key Observations :

- Quinoline Derivatives: The addition of a trifluoromethylquinoline group () significantly increases molecular weight (426 vs. 244) and lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration .

- Carbazole Derivatives : WK-10 () exhibits a carbazole substituent linked via a hydroxypropyl chain, enabling DNMT1 inhibition (IC₅₀ < 1 µM) through intercalation into DNA .

- Stereochemical Variations : The (R)-isomer of the parent compound () is used in targeted synthesis, suggesting chirality impacts receptor binding in downstream applications .

Key Observations :

- The parent compound’s high yield (86%) reflects optimized Boc protection, whereas quinoline derivatives require lower-yielding cross-couplings (40%) .

- Sterically hindered substituents (e.g., carbazole in WK-10) reduce yields due to purification challenges .

2.3. Physicochemical Properties

Key Observations :

生物活性

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C10H20N2O2

- Molecular Weight : 216.28 g/mol

- CAS Number : 169448-87-7

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammation.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity. This includes effects on neurotransmitter receptors, which may influence neurological conditions.

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties, particularly against certain leukemia cell lines.

Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent. For instance, a study demonstrated its efficacy against acute myeloid leukemia (AML) models, showing significant cytotoxic effects at low micromolar concentrations. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Sankar et al. (2018) | AML Cell Line | 10 - 50 | Induced apoptosis |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In animal models of neurodegeneration, this compound demonstrated the ability to reduce neuronal death and improve cognitive functions.

| Study | Model | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Zhang et al. (2020) | Mouse Model of Alzheimer's | 50 - 200 | Improved memory retention |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any compound. Current data suggest that this compound has favorable absorption characteristics and a moderate half-life in vivo. However, further studies are needed to fully elucidate its safety profile.

Q & A

Q. What are established synthetic routes for tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate derivatives with hydroxymethyl-containing electrophiles. For example:

- Buchwald-Hartwig coupling : Using tert-butyl piperazine-1-carboxylate with brominated hydroxymethyl intermediates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) under reflux conditions (80–110°C) .

- Microwave-assisted synthesis : Accelerates reaction times (e.g., 3 hours at 100°C) with yields >90% when using boronic acid derivatives .

- Stepwise functionalization : Hydroxymethyl groups can be introduced via reductive amination or oxidation-reduction sequences .

Q. How is the compound characterized structurally?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy :

- Mass Spectrometry (LC-MS/HRMS) : Molecular ion peaks at m/z 243–372 [M+H]+ .

- X-ray Crystallography : Resolves piperazine ring conformation and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Advanced Research Questions

Q. How can conflicting spectral data during derivative synthesis be resolved?

Methodological Answer: Discrepancies in NMR or MS data often arise from stereochemical heterogeneity or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : Differentiates dynamic rotational isomers in the piperazine ring .

- X-ray Diffraction : Definitive conformation analysis (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate structure resolved with R factor = 0.042) .

- DFT Calculations : Predicts stable conformers and validates experimental data .

- Deuterated Solvent Trials : Eliminates solvent-induced peak splitting .

Case Study : A derivative showed conflicting δ 3.7–4.1 ppm ¹H NMR signals. X-ray analysis confirmed axial-equatorial isomerism in the piperazine ring, resolved via VT-NMR .

Q. What strategies optimize regioselectivity in piperazine functionalization?

Methodological Answer: Regioselectivity challenges arise due to the symmetry of the piperazine ring. Solutions include:

- Protecting Group Manipulation : Use Boc groups to block specific nitrogen sites during hydroxymethylation .

- Metal-Directed Synthesis : Pd-catalyzed C–H activation selectively targets C-2 or C-3 positions .

- Steric Control : Bulky electrophiles (e.g., 5-bromopyrimidine) favor substitution at less hindered sites (e.g., 62% yield at C-4 in tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate) .

Q. How are computational methods applied to study reactivity?

Methodological Answer:

- Docking Studies : Predict binding affinities for biological targets (e.g., phosphoglycerate dehydrogenase inhibition) .

- MD Simulations : Analyze solvation effects on hydroxymethyl group orientation .

- QM/MM Calculations : Model transition states in nucleophilic substitution reactions (e.g., activation energy ~25 kcal/mol for tert-butyl cleavage) .

Example : A docking study of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate revealed a 2.1 Å hydrogen bond between the hydroxymethyl group and His178 in the target enzyme .

Q. What analytical contradictions arise in oxidation/reduction studies?

Methodological Answer:

Q. How is crystallography used to resolve polymorphism?

Methodological Answer: Polymorphism is common in piperazine derivatives due to flexible rings. SHELXL refinement identifies:

- Torsion Angles : Piperazine ring puckering (e.g., chair vs. boat) .

- Hydrogen-Bonding Networks : Stabilizes specific conformers (e.g., O–H···N interactions in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) .

Case Study : Two polymorphs of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate were distinguished via Hirshfeld surface analysis (difference in C–H···O interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。